molecular formula C14H12F2O3S B13554926 (2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate CAS No. 2157334-43-3

(2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate

Cat. No.: B13554926
CAS No.: 2157334-43-3
M. Wt: 298.31 g/mol
InChI Key: LKDHAFJXPONGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate: is an organic compound that features a sulfonate ester functional group. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of (2,6-difluorophenyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor in the synthesis of other compounds that undergo these reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require heating to accelerate the reaction.

Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative, while reaction with a thiol would yield a thiol derivative.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Biology and Medicine:

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Uniqueness: The presence of both fluorine atoms and a sulfonate ester group in (2,6-Difluorophenyl)methyl 4-methylbenzene-1-sulfonate makes it particularly useful in reactions where these functional groups are required. Its unique reactivity profile allows for the selective introduction of functional groups in complex synthetic pathways.

Properties

CAS No.

2157334-43-3

Molecular Formula

C14H12F2O3S

Molecular Weight

298.31 g/mol

IUPAC Name

(2,6-difluorophenyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H12F2O3S/c1-10-5-7-11(8-6-10)20(17,18)19-9-12-13(15)3-2-4-14(12)16/h2-8H,9H2,1H3

InChI Key

LKDHAFJXPONGNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.